molecular formula C20H30O2 B1205448 17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one CAS No. 2429-15-4

17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one

Cat. No.: B1205448
CAS No.: 2429-15-4
M. Wt: 302.5 g/mol
InChI Key: XYSMGHMDSVPTRB-JXCDLVPQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Metabolic Studies

One area of scientific research involving 17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one is its metabolism. A study investigated the metabolism of a similar compound, 17beta-hydroxy-2alpha-methyl-5alpha-androstan-3-one in rabbits, identifying the excretion products after oral dosing. This involved studying the oxidation-reduction and hydroxylation at various positions on the steroid nucleus (Templeton & Kim, 1977).

Synthesis Methods

Another significant area of research is the development of efficient synthesis methods for similar compounds. For instance, 5alpha-Androst-1-ene-3,17-dione, a prodrug of 1-testosterone, was synthesized from 17beta-Acetoxy-5alpha-androstan-3-one in a high-yield, multi-step process. This research offers insights into chemical synthesis processes relevant to compounds like this compound (Zhang & Qiu, 2006).

Antiprogestational Agents

Research has also been conducted on the synthesis of steroidal compounds with antiprogestational activities. Compounds such as 17beta-hydroxy-7alpha-methyl-5-androsten-3-one showed significant anti-implantational and antidecidual activities. This suggests potential applications in reproductive health and contraception (Grunwell, Benson, Johnston, & Petrow, 1976).

Microbial Transformation

The microbial transformation of androst-4-ene-3,17-dione by fungi like Beauveria bassiana has been studied. This research demonstrates the potential of microbial biocatalysts for hydroxylation and reduction of steroid compounds, which could be relevant for producing derivatives of this compound (Xiong et al., 2006).

Properties

CAS No.

2429-15-4

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(5S,8S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h7,13,15,17,22H,4-6,8-12H2,1-3H3/t13-,15+,17-,18-,19-,20-/m0/s1

InChI Key

XYSMGHMDSVPTRB-JXCDLVPQSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@]4(C)O)C

SMILES

CC12CCC(=O)CC1CCC3C2=CCC4(C3CCC4(C)O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2=CCC4(C3CCC4(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one
Reactant of Route 2
17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one
Reactant of Route 3
17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one
Reactant of Route 4
17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one
Reactant of Route 5
17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one
Reactant of Route 6
17beta-Hydroxy-17-methyl-5alpha-androst-9(11)-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.